Ro 64-6198

Description

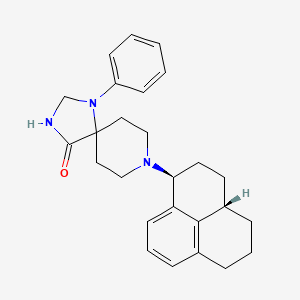

Structure

3D Structure

Propriétés

IUPAC Name |

8-[(1S,3aS)-2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N3O/c30-25-26(29(18-27-25)21-9-2-1-3-10-21)14-16-28(17-15-26)23-13-12-20-7-4-6-19-8-5-11-22(23)24(19)20/h1-3,5,8-11,20,23H,4,6-7,12-18H2,(H,27,30)/t20-,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLFMYEAXZNPWBK-REWPJTCUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC(C3=CC=CC(=C23)C1)N4CCC5(CC4)C(=O)NCN5C6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CC[C@@H](C3=CC=CC(=C23)C1)N4CCC5(CC4)C(=O)NCN5C6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901018435 |

Source

|

| Record name | Ro64-6198 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901018435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

280783-56-4 |

Source

|

| Record name | 8-[(1S,3aS)-2,3,3a,4,5,6-Hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=280783-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ro64-6198 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901018435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RO64-6198 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HKN6H9XXS6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ro 64-6198: A Deep Dive into its Mechanism of Action as a Selective NOP Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 64-6198 is a potent and selective nonpeptidic agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the opioid receptor-like 1 (ORL-1) or NOP receptor.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding affinity, functional agonism, and downstream signaling pathways. The document summarizes key quantitative data, outlines experimental methodologies, and visualizes complex biological processes to facilitate a deeper understanding for researchers and drug development professionals in the field of opioid pharmacology and beyond.

Introduction

The NOP receptor, a G protein-coupled receptor (GPCR), is the fourth member of the opioid receptor family but does not bind classical opioid peptides.[3][4] Its endogenous ligand, N/OFQ, is involved in a wide array of physiological and pathological processes, including pain modulation, anxiety, and reward.[4] this compound has emerged as a critical pharmacological tool for elucidating the therapeutic potential of targeting the NOP receptor system.[3] It is a systemically active, brain-penetrant compound that has demonstrated a range of preclinical activities, including anxiolytic and analgesic effects.[1][3][5]

Binding Affinity and Selectivity

This compound exhibits high-affinity binding to the human NOP receptor with subnanomolar potency.[3] Its selectivity for the NOP receptor over the classical opioid receptors (mu, delta, and kappa) is a key feature, with reported selectivity ratios of over 100-fold.[1][3][6] This high selectivity minimizes off-target effects and makes this compound a valuable tool for studying NOP receptor-specific functions.

Table 1: Binding Affinity of this compound for Opioid Receptors

| Receptor | Ligand | Species | Assay | Ki (nM) | pKi | Reference |

| NOP (ORL-1) | This compound | Human | [3H]OFQ Competition | 0.389 | 9.4 | [2][6] |

| Human | 0.3 | [7] | ||||

| Mu (μ) | This compound | Human | 46.8 | [2] | ||

| 36 | [7] | |||||

| Kappa (κ) | This compound | Human | 89.1 | [2] | ||

| 214 | [7] | |||||

| Delta (δ) | This compound | Human | 1380 | [2] | ||

| 3787 | [7] |

Note: Lower Ki values indicate higher binding affinity.

This compound has also been screened against a broader panel of receptors and ion channels, showing no significant affinity at concentrations up to 1 µM for 44 other sites.[6] However, micromolar affinity has been noted for the sigma, histamine (B1213489) H2, and dopamine (B1211576) D2 receptors, as well as sodium-site 2 channels.[6]

Functional Activity and Signaling Pathways

This compound acts as a full agonist at the NOP receptor, meaning it can elicit the maximum possible response following receptor binding.[6][8] This agonism has been demonstrated through various in vitro functional assays.

G Protein Coupling and Second Messenger Modulation

Like the endogenous ligand N/OFQ, this compound activates the NOP receptor, which is coupled to inhibitory G proteins (Gi/o).[5] This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5] Furthermore, activation of the NOP receptor by this compound stimulates the binding of guanosine (B1672433) triphosphate (GTP) analogs, such as [35S]GTPγS, to the G protein, a hallmark of GPCR activation.

Table 2: Functional Activity of this compound at the NOP Receptor

| Assay | Cell Line | Parameter | Value (nM) | pEC50 / pIC50 | Reference |

| [35S]GTPγS Binding | CHO | EC50 | 38.9 | 7.41 | [2][6] |

| CHO | EC50 | 25.6 | [9][10] | ||

| cAMP Accumulation (Forskolin-stimulated) | IC50 | 32.4 | 9.49 | [2][6] |

EC50 (half maximal effective concentration) represents the concentration of a drug that gives half of the maximal response. IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The signaling cascade initiated by this compound binding to the NOP receptor is depicted in the following diagram:

Caption: Signaling pathway of this compound via the NOP receptor.

Arrestin Recruitment and Receptor Desensitization

This compound has been shown to recruit both arrestin-2 and arrestin-3 to the NOP receptor in a concentration-dependent manner.[10] This process is crucial for receptor desensitization, a mechanism that prevents overstimulation of the receptor. In vitro studies have demonstrated that treatment with this compound leads to a functional desensitization of the NOP receptor, a loss of binding sites, and an apparent decrease in binding affinity.[10]

Experimental Protocols

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for the human NOP receptor.

-

Methodology:

-

Membranes from cells stably expressing the recombinant human NOP receptor (e.g., CHO or HEK-293 cells) are prepared.

-

Membranes are incubated with a fixed concentration of a radiolabeled NOP receptor ligand (e.g., [3H]N/OFQ).

-

Increasing concentrations of unlabeled this compound are added to compete for binding with the radioligand.

-

After incubation, the bound and free radioligand are separated by rapid filtration.

-

The amount of bound radioactivity is quantified using liquid scintillation counting.

-

The IC50 value is determined from the competition curve and converted to a Ki value using the Cheng-Prusoff equation.

-

References

- 1. Ro64-6198 - Wikipedia [en.wikipedia.org]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. The pharmacology of this compound, a systemically active, nonpeptide NOP receptor (opiate receptor-like 1, ORL-1) agonist with diverse preclinical therapeutic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. pnas.org [pnas.org]

- 7. karger.com [karger.com]

- 8. karger.com [karger.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

Ro 64-6198: A Selective NOP Receptor Agonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 64-6198, chemically known as [(1S,3aS)-8-(2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one], is a potent and highly selective non-peptide agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also referred to as the opioid receptor-like 1 (ORL-1) receptor.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its receptor binding profile, functional activity, and the experimental methodologies used for its characterization. The information presented is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, neuroscience, and analgesic drug discovery.

Quantitative Data Presentation

The following tables summarize the in vitro binding affinity and functional potency of this compound at the human NOP receptor and its selectivity over classical opioid receptors (mu, kappa, and delta).

Table 1: Receptor Binding Affinity of this compound

| Receptor | Ligand | Ki (nM) | Reference |

| NOP (ORL-1) | This compound | 0.3 - 0.389 | [3][4] |

| MOP (μ) | This compound | 36 - 46.8 | [3][4] |

| KOP (κ) | This compound | 89.1 - 214 | [3][4] |

| DOP (δ) | This compound | 1380 - 3787 | [3][4] |

Table 2: Functional Activity of this compound

| Assay | Parameter | Value | Reference |

| [35S]GTPγS Binding | EC50 (nM) | 25.6 - 38.9 | [1][4] |

| pEC50 | 7.41 | [5] | |

| cAMP Accumulation Inhibition | IC50 (nM) | 32.4 | [4] |

| pEC50 (nM) | 9.49 | [5] |

NOP Receptor Signaling Pathway

Activation of the NOP receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The NOP receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.[6] This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5][6][7] The dissociation of the G-protein heterotrimer also leads to the modulation of ion channels, including the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels.[5][6] Furthermore, NOP receptor activation can stimulate the mitogen-activated protein kinase (MAPK) signaling cascade.[5][6]

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound are provided below. These protocols are synthesized from primary literature and are intended to serve as a guide for researchers.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Protocol:

-

Membrane Preparation:

-

Cell membranes are prepared from cells recombinantly expressing the human NOP receptor (e.g., CHO or HEK293 cells).

-

Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.

-

-

Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, add in the following order:

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4).

-

A fixed concentration of radioligand (e.g., [3H]-Nociceptin).

-

Varying concentrations of the unlabeled competitor ligand (this compound).

-

Membrane preparation.

-

-

Total binding is determined in the absence of a competitor, and non-specific binding is determined in the presence of a high concentration of an unlabeled NOP ligand.

-

-

Incubation:

-

The plate is incubated for a specific time (e.g., 60-90 minutes) at a controlled temperature (e.g., 25°C or 30°C) to allow the binding to reach equilibrium.

-

-

Filtration:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

-

Quantification:

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are then analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by a receptor agonist.

Protocol:

-

Membrane Preparation:

-

Membranes are prepared from cells expressing the NOP receptor as described for the radioligand binding assay.

-

-

Assay Components:

-

The assay buffer typically contains 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl2, pH 7.4.[8]

-

[35S]GTPγS (a non-hydrolyzable GTP analog) is used as the radiolabel.

-

GDP is included to maintain the G-proteins in an inactive state prior to agonist stimulation. The optimal concentration of GDP (typically in the micromolar range) needs to be determined empirically.[9]

-

-

Incubation:

-

The assay is performed in a 96-well plate.

-

Membranes are incubated with varying concentrations of this compound in the presence of a fixed concentration of [35S]GTPγS and GDP.

-

Basal binding is measured in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

The plate is incubated for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C or 30°C).[8][9]

-

-

Filtration and Quantification:

-

The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

The amount of bound [35S]GTPγS is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The specific binding of [35S]GTPγS is calculated and plotted against the concentration of this compound.

-

The data are fitted to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal stimulation produced by the agonist relative to a full agonist).

-

cAMP Accumulation Inhibition Assay

This assay measures the ability of a Gi/o-coupled receptor agonist to inhibit the production of cAMP.

Protocol:

-

Cell Culture:

-

Cells stably expressing the human NOP receptor are cultured to an appropriate density in multi-well plates.

-

-

Assay Procedure:

-

The cell culture medium is removed, and the cells are washed with a suitable buffer.

-

The cells are then incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

To measure the inhibition of cAMP production, the adenylyl cyclase is stimulated with forskolin.

-

The cells are then treated with varying concentrations of this compound and incubated for a specific time (e.g., 15-30 minutes) at 37°C.

-

-

cAMP Quantification:

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a variety of commercially available kits, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or other competitive binding principles.

-

-

Data Analysis:

-

The amount of cAMP produced is plotted against the concentration of this compound.

-

The data are fitted to an inhibitory dose-response curve to determine the IC50 value, which represents the concentration of this compound that causes a 50% inhibition of the forskolin-stimulated cAMP accumulation.

-

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the NOP receptor system. Its high potency and selectivity make it an ideal probe for in vitro and in vivo studies. The experimental protocols detailed in this guide provide a framework for the characterization of this compound and other NOP receptor ligands. A thorough understanding of these methodologies is crucial for the accurate interpretation of experimental data and for the advancement of drug discovery programs targeting the NOP receptor for various therapeutic indications, including pain, anxiety, and substance use disorders.[1][10] However, it is important to note that the clinical development of this compound was hindered by poor oral bioavailability.[2]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ro64-6198 - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. TRPV1 antagonists attenuate antigen-provoked cough in ovalbumin sensitized guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Binding of GTPγ[35S] is regulated by GDP and receptor activation. Studies with the nociceptin/orphanin FQ receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The pharmacology of this compound, a systemically active, nonpeptide NOP receptor (opiate receptor-like 1, ORL-1) agonist with diverse preclinical therapeutic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Ro 64-6198: A Technical Guide to its Discovery, History, and Core Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 64-6198, chemically known as (1S,3aS)-8-(2,3,3a,4,5,6-Hexahydro-1H-phenalen-1-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, is a potent and selective nonpeptide agonist for the Nociceptin/Orphanin FQ (N/OFQ) receptor, also designated as the Opioid Receptor-Like 1 (ORL-1) receptor. Since its discovery, this compound has served as a critical pharmacological tool for elucidating the physiological and pathophysiological roles of the N/OFQ system. This technical guide provides an in-depth overview of the discovery, history, and core pharmacology of this compound, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes.

Discovery and History

The discovery of this compound was a significant milestone in the exploration of the N/OFQ system. The ORL-1 receptor was cloned in 1994, but its endogenous ligand, N/OFQ, was not identified until 1995. This spurred the search for non-peptide ligands to overcome the poor pharmacokinetic properties of the native peptide.

A research group at Hoffmann-La Roche reported the discovery of this compound in 2000.[1] This compound emerged from a medicinal chemistry program aimed at developing systemically active, small-molecule agonists for the ORL-1 receptor. This compound demonstrated high affinity and selectivity for the ORL-1 receptor, along with the ability to achieve significant brain penetration, making it an invaluable tool for in vivo studies.[1][2] Its development has been instrumental in exploring the therapeutic potential of targeting the N/OFQ system for a range of conditions including anxiety, pain, cough, and substance use disorders.[2][3] However, its poor oral bioavailability has limited its progression into clinical development.[3]

Pharmacological Profile

This compound is characterized by its subnanomolar affinity for the ORL-1 receptor and high selectivity over the classical opioid receptors (mu, delta, and kappa).[2] Its functional activity ranges from a partial to a full agonist depending on the specific assay and cellular context.[2]

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Receptor Binding Affinities of this compound

| Receptor | Radioligand | Preparation | Ki (nM) | Reference |

| Human ORL-1 | [3H]N/OFQ | Recombinant HEK293 cells | 0.389 | [4] |

| Human mu-opioid | [3H]Naloxone | Recombinant BHK cells | 46.8 | [4][5] |

| Human kappa-opioid | [3H]Naloxone | Recombinant BHK cells | 89.1 | [4][5] |

| Human delta-opioid | [3H]Deltorphin | Recombinant BHK cells | 1380 | [4][5] |

Table 2: In Vitro Functional Activity of this compound

| Assay | Cell Line | Parameter | Value | Reference |

| [35S]GTPγS Binding | CHO cells expressing human ORL-1 | EC50 | 38.9 nM | [4] |

| cAMP Accumulation (Forskolin-stimulated) | CHO cells expressing human ORL-1 | IC50 | 32.4 nM | [4] |

| Calcium Mobilization | HEK293 cells expressing human ORL-1 and Gα15 | EC50 | 52 nM | [6] |

| Calcium Mobilization | CHO-K1 cells expressing human ORL-1 and Gα16 | EC50 | 25.6 nM | [7][8] |

Table 3: In Vivo Efficacy of this compound in Preclinical Models

| Model | Species | Endpoint | Effective Dose Range (mg/kg, i.p.) | Reference |

| Elevated Plus Maze | Rat | Anxiolytic-like effects | 0.32 - 3 | [7] |

| Marble Burying Test | Mouse | Anxiolytic-like effects | 1 | [7] |

| Capsaicin-induced Cough | Guinea Pig | Antitussive effect | 0.003 - 3 | [9] |

| Cocaine Self-Administration (Short Access) | Rat | Reduction in intake | 3 | [1] |

| Alcohol Self-Administration | Rat | Reduction in intake | 0.1 - 1.0 | [10] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the human ORL-1 receptor and classical opioid receptors.

Methodology:

-

Membrane Preparation: Membranes were prepared from HEK293 cells stably expressing the recombinant human ORL-1 receptor or from BHK cells transiently expressing human mu-, kappa-, or delta-opioid receptors.

-

Binding Reaction: Competitive binding assays were performed in a final volume of 1 ml. For ORL-1 binding, membranes were incubated with 0.1 nM [3H]N/OFQ and increasing concentrations of this compound. For opioid receptor binding, membranes were incubated with specific radioligands ([3H]naloxone for mu and kappa, [3H]deltorphin for delta) and increasing concentrations of this compound.

-

Incubation: The reaction mixtures were incubated for a specified time at a controlled temperature (e.g., 60 minutes at 25°C).

-

Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters was quantified by liquid scintillation counting.

-

Data Analysis: The IC50 values were determined by non-linear regression analysis of the competition curves. The Ki values were calculated using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

Objective: To assess the functional agonist activity of this compound by measuring G-protein activation.

Methodology:

-

Membrane Preparation: Membranes from CHO cells stably expressing the human ORL-1 receptor were used.

-

Assay Buffer: Membranes were incubated in a buffer containing 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA.

-

Reaction Mixture: The reaction was initiated by adding membranes to a mixture containing 0.1 nM [35S]GTPγS, 10 µM GDP, and varying concentrations of this compound.

-

Incubation: The mixture was incubated for 60 minutes at 30°C.

-

Termination and Separation: The reaction was terminated by rapid filtration through glass fiber filters.

-

Detection: The amount of [35S]GTPγS bound to the membranes was determined by scintillation counting.

-

Data Analysis: The EC50 and Emax values were calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Calcium Mobilization Assay

Objective: To measure the ability of this compound to induce intracellular calcium release, another indicator of receptor activation.

Methodology:

-

Cell Culture: HEK293 or CHO cells co-expressing the human ORL-1 receptor and a promiscuous G-protein alpha subunit (e.g., Gα15 or Gα16) were plated in 96-well plates.

-

Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.

-

Compound Addition: The plate was placed in a fluorescence plate reader, and baseline fluorescence was measured. This compound at various concentrations was then added to the wells.

-

Fluorescence Measurement: The change in fluorescence intensity, corresponding to the increase in intracellular calcium, was monitored over time.

-

Data Analysis: The EC50 value was determined from the concentration-response curve of the peak fluorescence change.

Mandatory Visualizations

Signaling Pathway of ORL-1 Receptor Activation by this compound

Caption: ORL-1 receptor signaling upon this compound binding.

Experimental Workflow for Radioligand Binding Assay

Caption: A typical workflow for a competitive radioligand binding assay.

Logical Relationship of this compound Development

Caption: The developmental progression of this compound.

References

- 1. The pharmacology of this compound, a systemically active, nonpeptide NOP receptor (opiate receptor-like 1, ORL-1) agonist with diverse preclinical therapeutic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitussive profile of the NOP agonist Ro-64-6198 in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. The effects of nociceptin/orphanin FQ receptor agonist this compound and diazepam on antinociception and remifentanil self-administration in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound = 98 HPLC 280783-56-4 [sigmaaldrich.com]

- 7. pnas.org [pnas.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Redirecting [linkinghub.elsevier.com]

Ro 64-6198: A Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Properties, and Experimental Protocols of a Selective NOP Receptor Agonist.

This technical guide provides a comprehensive overview of Ro 64-6198, a potent and selective nonpeptide agonist for the nociceptin/orphanin FQ (N/OFQ) receptor (NOP), also known as the ORL-1 receptor.[1] Designed for researchers, scientists, and drug development professionals, this document details the chemical structure, physicochemical and pharmacological properties, and key experimental methodologies related to this compound.

Chemical Structure and Properties

This compound, with the IUPAC name 8-[(1S,3aS)-2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, is a synthetic organic compound that has been instrumental in elucidating the physiological roles of the NOP receptor.[1][2] Its complex spirocyclic structure is fundamental to its high affinity and selectivity for the NOP receptor.

Chemical Identifiers

| Property | Value |

| IUPAC Name | 8-[(1S,3aS)-2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one[1][2] |

| CAS Number | 280783-56-4[1] |

| Molecular Formula | C₂₆H₃₁N₃O[1] |

| Molecular Weight | 401.55 g/mol [3] |

| SMILES | C1C[C@H]2CC--INVALID-LINK--N4CCC5(CC4)C(=O)NCN5C6=CC=CC=C6[1] |

| Appearance | Solid powder[2] |

| Purity | >98%[2] |

Physicochemical Properties

| Property | Value |

| Solubility | Soluble in DMSO.[3] For in vivo studies, it can be formulated in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve a concentration of ≥ 2.5 mg/mL.[4][5] |

| Brain Penetrance | This compound is a brain-penetrant ligand.[6] |

| Oral Bioavailability | Poor oral bioavailability has been noted as a limitation for clinical development.[1][7] |

Pharmacological Properties

This compound is a high-affinity, selective full agonist at the NOP receptor.[8] Its pharmacological profile has been characterized through various in vitro and in vivo studies.

Receptor Binding Affinity

| Receptor | Kᵢ (nM) | pKᵢ |

| Human NOP (ORL-1) | 0.389[3] | 9.4[9][10] |

| Human μ-opioid | 46.8 | 7.33[11] |

| Human κ-opioid | 89.1 | 7.05[11] |

| Human δ-opioid | 1380 | 5.86[11] |

This compound displays over 100-fold selectivity for the NOP receptor over classical opioid receptors.[1]

Functional Activity

| Assay | Cell Line | EC₅₀ (nM) | pEC₅₀ |

| [³⁵S]GTPγS Binding | CHO cells expressing human NOP receptor | 38.9 | 7.41[11] |

| cAMP Accumulation Inhibition | CHO cells expressing human NOP receptor | - | 9.49[9][11] |

| β-arrestin2 Recruitment | - | 1200 | - |

| β-arrestin3 Recruitment | - | 912 | - |

NOP Receptor Signaling Pathway

Activation of the NOP receptor by this compound initiates a cascade of intracellular signaling events. The NOP receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gαi/o).[1] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] The βγ subunits of the G-protein can also directly modulate ion channels, leading to the inhibition of voltage-gated Ca²⁺ channels and the activation of inwardly rectifying K⁺ channels.[12] Furthermore, NOP receptor activation can stimulate mitogen-activated protein kinase (MAPK) signaling cascades.[2]

References

- 1. Nociceptin receptor - Wikipedia [en.wikipedia.org]

- 2. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Ro64-6198 - Wikipedia [en.wikipedia.org]

- 8. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. A synthetic agonist at the orphanin FQ/nociceptin receptor ORL1: Anxiolytic profile in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

A Technical Whitepaper on Ro 64-6198 (CAS No: 280783-56-4): A Selective Nociceptin/Orphanin FQ (NOP) Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 64-6198 is a potent, selective, and systemically active nonpeptide agonist for the nociceptin (B549756)/orphanin FQ (N/OFQ) receptor, also known as the opiate receptor-like 1 (ORL-1) receptor.[1][2] With its high affinity and over 100-fold selectivity for the NOP receptor over classical opioid receptors (mu, delta, and kappa), this compound has become an invaluable pharmacological tool for elucidating the complex roles of the N/OFQ system in various physiological and pathological processes.[1][3] This document provides an in-depth technical overview of this compound, including its chemical properties, pharmacological profile, key experimental protocols, and the signaling pathways it modulates.

Chemical and Physical Properties

This compound, with the IUPAC name 8-[(1S,3aS)-2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, is a brain-penetrant compound that has been instrumental in preclinical research.[1][2]

| Property | Value | Reference |

| CAS Number | 280783-56-4 | [1][4] |

| Molecular Formula | C₂₆H₃₁N₃O | [1][5] |

| Molar Mass | 401.54 g/mol | [5] |

| Appearance | White to beige powder | |

| Solubility | DMSO: 2 mg/mL | |

| Storage Temperature | 2-8°C |

Pharmacology and Mechanism of Action

This compound acts as a full agonist at the NOP receptor, mimicking the effects of the endogenous ligand N/OFQ.[3][6] Its activation of the NOP receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events primarily through the Gαi/o pathway.[7][8]

Receptor Binding and Functional Activity

This compound displays high affinity for the human NOP (ORL1) receptor and significant selectivity over other opioid receptors.[3] Its functional activity has been characterized in various in vitro assays, demonstrating its role as a potent agonist.

| Parameter | Receptor/Assay | Value | Reference |

| pKi | Human ORL1 | 9.4 | [3] |

| Ki | Human ORL1 | 0.389 nM | |

| Ki | Mu (μ) Opioid | 46.8 nM | |

| Ki | Kappa (κ) Opioid | 89.1 nM | |

| Ki | Delta (δ) Opioid | 1.38 μM | |

| pEC₅₀ | GTPγ³⁵S Binding | 7.41 | [3] |

| EC₅₀ | GTPγS Binding | 38.9 nM | |

| EC₅₀ | NOP Receptor Agonist | 25.6 nM | [9] |

| IC₅₀ | Forskolin-stimulated cAMP | 32.4 nM |

NOP Receptor Signaling Pathway

Activation of the NOP receptor by this compound engages the Gαi/o protein pathway, leading to the inhibition of adenylyl cyclase, which in turn reduces intracellular cyclic AMP (cAMP) levels.[7] Simultaneously, the Gβγ subunit can directly modulate ion channels, leading to reduced activity of voltage-gated calcium channels (VGCC) and activation of G protein-coupled inwardly rectifying potassium (GIRK) channels.[7][8] This combination of effects results in neuronal hyperpolarization and reduced neurotransmitter release, underpinning many of the compound's physiological effects.

Key Experimental Protocols

The pharmacological profile of this compound has been established through a variety of standardized in vitro and in vivo experimental procedures.

In Vitro: GTPγ³⁵S Binding Assay

This functional assay measures the activation of G proteins following receptor agonism.

-

Objective: To determine the potency (EC₅₀) and efficacy of this compound in activating G proteins via the NOP receptor.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human NOP receptor (e.g., HEK-293 or CHO cells).

-

Incubation: Membranes are incubated in an assay buffer containing GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of this compound.

-

Reaction: Agonist binding to the NOP receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Separation: The reaction is terminated, and bound [³⁵S]GTPγS is separated from unbound [³⁵S]GTPγS via rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, corresponding to agonist-stimulated G protein activation, is measured using liquid scintillation counting.

-

Analysis: Data are analyzed using non-linear regression to determine EC₅₀ values.[3]

-

In Vivo: Elevated Plus-Maze (EPM) Test for Anxiolytic Activity

The EPM is a widely used behavioral assay to screen for anxiolytic or anxiogenic effects of drugs in rodents.

-

Objective: To assess the anxiolytic-like effects of this compound in rats.

-

Methodology:

-

Apparatus: The maze consists of four arms (two open, two enclosed by high walls) arranged in a plus shape and elevated from the floor.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for several days before testing.[3]

-

Drug Administration: Rats are administered this compound (e.g., 0.3-3.2 mg/kg) or vehicle via intraperitoneal (i.p.) injection, typically 30 minutes prior to the test.[3]

-

Test Procedure: Each rat is placed in the center of the maze, facing an open arm. Its behavior is recorded for a set period (e.g., 5 minutes).

-

Behavioral Measures: Key parameters recorded include the number of entries into and the time spent in the open and closed arms.

-

Analysis: An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic-like effect.[3] this compound has been shown to significantly increase open arm exploration, comparable to benzodiazepine (B76468) anxiolytics.[3]

-

Preclinical Findings and Therapeutic Potential

Preclinical studies have demonstrated a wide range of pharmacological actions for this compound, highlighting the therapeutic potential of targeting the NOP receptor.

-

Anxiety: this compound produces robust anxiolytic-like effects in various animal models, equivalent to those of benzodiazepines, but without anticonvulsant or significant sedative activity at effective doses.[1][3]

-

Addiction and Reward: The compound has been shown to reduce alcohol self-administration and suppress relapses in animal models of alcoholism.[1] It also reduces the rewarding effects of morphine.[1] However, it does not appear to reduce heroin choice in rats.[10]

-

Pain: While systemic administration has shown limited effect in acute pain models in rodents, it has demonstrated analgesic effects in primates and in models of neuropathic pain without producing respiratory depression.[1][7][11]

-

Other Effects: It also exhibits antitussive (anti-cough) properties and can counteract stress-induced anorexia.[1] However, it has been shown to impair short-term memory, and high doses can induce motor deficits.[1][6]

Limitations and Future Directions

Despite its utility as a research tool, this compound is unlikely to be pursued for clinical development primarily due to its poor oral bioavailability.[1] Furthermore, at higher doses, adverse effects such as hypothermia and motor incoordination have been observed.[6][7] Nevertheless, the diverse preclinical activity of this compound has validated the NOP receptor as a promising target for the development of novel therapeutics for anxiety, pain, and substance use disorders.[2] Future drug discovery efforts may focus on developing NOP agonists with improved pharmacokinetic profiles and a wider therapeutic window.

References

- 1. Ro64-6198 - Wikipedia [en.wikipedia.org]

- 2. The pharmacology of this compound, a systemically active, nonpeptide NOP receptor (opiate receptor-like 1, ORL-1) agonist with diverse preclinical therapeutic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. This compound | 280783-56-4 | FLA78356 | Biosynth [biosynth.com]

- 5. This compound = 98 HPLC 280783-56-4 [sigmaaldrich.com]

- 6. karger.com [karger.com]

- 7. Nociceptin and the NOP Receptor in Pain Management: From Molecular Insights to Clinical Applications [mdpi.com]

- 8. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Lack of effect of the nociceptin opioid peptide agonist this compound on pain-depressed behavior and heroin choice in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

Ro 64-6198: A Technical Guide on Brain Penetration and Systemic Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 64-6198 is a potent and selective non-peptide agonist for the Nociceptin/Orphanin FQ (N/OFQ) receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2] This technical guide provides a comprehensive overview of the brain penetration and systemic activity of this compound, synthesizing key data from preclinical studies. The document is intended to serve as a resource for researchers and professionals in drug development, offering detailed insights into the compound's pharmacological profile, experimental methodologies, and underlying mechanisms of action. This compound demonstrates high brain penetration and systemic activity following parenteral administration, exhibiting a range of effects including anxiolytic and antinociceptive properties.[1][3] However, its clinical development has been hampered by low oral bioavailability.[3][4]

Core Pharmacological Profile

This compound is characterized by its high affinity and selectivity for the NOP receptor.[1][4] It acts as a full agonist in various in vitro functional assays, initiating downstream signaling cascades that modulate neuronal activity.[1][4]

Receptor Binding Affinity

This compound exhibits sub-nanomolar affinity for the human NOP receptor, with significantly lower affinity for classical opioid receptors (μ, δ, κ), conferring a high degree of selectivity.[5][6][7]

| Receptor | Species | Ki (nM) | Selectivity vs. NOP | Reference |

| NOP (ORL-1) | Human | 0.389 | - | [5][6] |

| Human | ~0.39 | - | [7] | |

| μ (mu) | Human | 46.8 | ~120-fold | [5][6] |

| Human | 52.4 | ~134-fold | [7] | |

| κ (kappa) | Human | 89.1 | ~229-fold | [5][6] |

| Human | 106 | ~272-fold | [7] | |

| δ (delta) | Human | 1380 | ~3547-fold | [5][6] |

| Human | 1400 | ~3590-fold | [7] |

In Vitro Functional Activity

As a full agonist, this compound stimulates G-protein coupling and inhibits adenylyl cyclase activity upon binding to the NOP receptor.[1][4]

| Assay | Cell Line | Parameter | Value (nM) | Reference |

| GTPγS Binding | HEK-293 (human ORL1) | EC50 | 38.9 | [5][6] |

| cAMP Accumulation (Forskolin-stimulated) | HEK-293 (human ORL1) | IC50 | 32.4 | [5][6] |

| CHO (human ORL1) | EC50 | 0.26 | [7] |

Brain Penetration and Pharmacokinetics

This compound is known to be a brain-penetrant compound, achieving significant concentrations in the central nervous system after systemic administration.[1][4] However, its utility is limited by poor oral bioavailability.

Blood-Brain Barrier Penetration

While specific brain-to-plasma ratios are not extensively reported in publicly available literature, multiple sources describe this compound as having "high" or "good" brain penetration.[1][3][4] PET imaging studies using a radiolabeled form of this compound, [11C]methyl-Ro 64-6198, were attempted but were hampered by high non-specific binding, precluding accurate in vivo quantification of receptor occupancy.[8]

Pharmacokinetic Parameters

The primary limitation of this compound for clinical development is its low oral bioavailability.

| Species | Route of Administration | Bioavailability | Reference |

| Rat | Oral | <5% | |

| Cynomolgus Monkey | Oral | <1% |

Systemic Activity and In Vivo Effects

Systemic administration of this compound in preclinical models has demonstrated a range of behavioral and physiological effects, primarily mediated by its agonist activity at central NOP receptors.

Anxiolytic Effects

This compound has shown consistent anxiolytic-like effects in various rodent models of anxiety.[4][5]

| Animal Model | Species | Effective Dose Range (mg/kg, i.p.) | Observed Effect | Reference |

| Elevated Plus-Maze | Rat | 0.3 - 3.2 | Increased exploration of open arms | [4] |

| Marble Burying Test | Mouse | 1 | Decreased number of marbles buried | [9] |

| Open Field Test | Rat | 0.32 - 3 | Attenuated stress-induced inhibition of exploration | [9] |

Antinociceptive Effects

The role of this compound in nociception is complex and appears to be species-dependent. In primates, it produces clear antinociceptive effects without the respiratory depression associated with classical opioids.[8][10]

| Animal Model | Species | Effective Dose Range (mg/kg, s.c.) | Observed Effect | Reference |

| Acute Thermal Nociception (50°C water) | Monkey | 0.001 - 0.06 | Antinociception | [8][10] |

| Capsaicin-induced Allodynia | Monkey | 0.001 - 0.06 | Antinociception | [8][10] |

Effects on Neurotransmitter Systems

In vivo microdialysis studies have indicated that activation of NOP receptors by agonists like this compound can modulate the release of various neurotransmitters in the brain.

| Brain Region | Neurotransmitter | Effect | Reference |

| Nucleus Accumbens | Dopamine | Decreased release | [4] |

| Prefrontal Cortex | Norepinephrine | Decreased release | [4] |

| Amygdala | Norepinephrine | Decreased release | [4] |

| Various | Serotonin | Decreased release | [4] |

Mechanism of Action and Signaling Pathways

This compound exerts its effects through the activation of the NOP receptor, a Gi/o-coupled G protein-coupled receptor (GPCR).

NOP Receptor Signaling Cascade

The binding of this compound to the NOP receptor initiates a signaling cascade that leads to the inhibition of neuronal activity. This is primarily achieved through the inhibition of adenylyl cyclase, which reduces intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and the modulation of ion channel activity.[3]

Upon prolonged stimulation, the NOP receptor can also recruit β-arrestin, leading to receptor desensitization and internalization.

Experimental Protocols

The data presented in this guide are derived from standard pharmacological assays. Below are generalized methodologies for key experiments.

Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for the NOP receptor and other opioid receptors.

-

Methodology:

-

Membranes from cells stably expressing the receptor of interest (e.g., HEK-293 cells with human NOP receptors) are prepared.

-

A constant concentration of a radiolabeled ligand (e.g., [3H]nociceptin) is incubated with the cell membranes.

-

Increasing concentrations of the unlabeled competitor compound (this compound) are added to the incubation mixture.

-

After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.

-

The amount of bound radioactivity is quantified using liquid scintillation counting.

-

The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined from competition curves and converted to a Ki value using the Cheng-Prusoff equation.

-

GTPγS Binding Assay

-

Objective: To assess the functional potency (EC50) and efficacy of this compound as a G-protein activator.

-

Methodology:

-

Cell membranes expressing the NOP receptor are incubated with GDP and increasing concentrations of this compound.

-

The reaction is initiated by the addition of [35S]GTPγS, a non-hydrolyzable GTP analog.

-

Agonist binding promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.

-

The reaction is terminated, and the amount of [35S]GTPγS bound to the G-proteins is measured by scintillation counting.

-

EC50 and maximal stimulation (Emax) values are calculated from the dose-response curve.

-

In Vivo Microdialysis

-

Objective: To measure the effect of this compound on extracellular neurotransmitter levels in specific brain regions of freely moving animals.

-

Methodology:

-

A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens) of an anesthetized animal.

-

After a recovery period, the probe is perfused with artificial cerebrospinal fluid (aCSF).

-

Neurotransmitters from the extracellular space diffuse across the semipermeable membrane of the probe into the aCSF.

-

Dialysate samples are collected at regular intervals.

-

This compound or vehicle is administered systemically (e.g., i.p.).

-

The concentration of neurotransmitters in the dialysate samples is quantified using a sensitive analytical technique, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Changes in neurotransmitter levels are expressed as a percentage of the baseline pre-drug administration levels.

-

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological roles of the NOP receptor system. Its high affinity, selectivity, and brain-penetrant nature have enabled significant insights into the involvement of NOP receptors in anxiety, nociception, and the modulation of central neurotransmitter systems.[1] While its poor oral bioavailability has limited its progression as a clinical therapeutic, the data gathered from studies with this compound continue to inform the development of new NOP receptor-targeted drugs with improved pharmacokinetic profiles.[3][4] This guide provides a consolidated resource of its key pharmacological characteristics to aid in future research and development efforts in this field.

References

- 1. ingentaconnect.com [ingentaconnect.com]

- 2. researchgate.net [researchgate.net]

- 3. Nociceptin and the NOP Receptor in Pain Management: From Molecular Insights to Clinical Applications [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. frontiersin.org [frontiersin.org]

- 7. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Brain and Whole-Body Imaging of Nociceptin/Orphanin FQ Peptide Receptor in Humans Using the PET Ligand 11C-NOP-1A - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iris.unife.it [iris.unife.it]

- 10. jnm.snmjournals.org [jnm.snmjournals.org]

Ro 64-6198: A Technical Guide to its Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 64-6198, with the chemical formula C26H31N3O, is a potent and selective nonpeptidic agonist for the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL1) receptor.[1] This document provides a comprehensive overview of the binding affinity and selectivity profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows. Its high affinity for the ORL1 receptor, coupled with significant selectivity over classical opioid receptors (mu, kappa, and delta), has established this compound as a valuable pharmacological tool for investigating the physiological functions of the N/OFQ system.[2]

Binding Affinity and Potency

This compound exhibits sub-nanomolar affinity for the human ORL1 receptor.[3] Functional assays confirm its role as a full agonist, with potency comparable to the endogenous ligand N/OFQ.[3][4] The compound's affinity for other opioid receptors is significantly lower, establishing its high selectivity.[4][5]

Quantitative Binding and Functional Data

The following table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound for the ORL1 receptor and classical opioid receptors.

| Receptor | Ligand | Assay Type | Species | Ki (nM) | pKi | EC50/IC50 (nM) | pEC50/pIC50 | Reference |

| ORL1 | This compound | [3H]OFQ Binding | Human | 0.39 ± 0.05 | 9.4 | - | - | [3][4] |

| GTPγS Binding | Human | - | - | 38.9 | 7.41 | [4][5] | ||

| cAMP Accumulation | Human | - | - | 0.26 ± 0.08 | 9.49 | [3][4] | ||

| Mu (μ) | This compound | Binding Assay | Human | 46.8 | 7.33 ± 0.09 | - | - | [5][6] |

| cAMP Accumulation | Human | - | - | 89.1 ± 12.4 | - | [3] | ||

| Kappa (κ) | This compound | Binding Assay | Human | 89.1 | 7.05 ± 0.07 | - | - | [5][6] |

| Delta (δ) | This compound | Binding Assay | Human | 1380 | 5.86 ± 0.04 | - | - | [5][6] |

Selectivity Profile

This compound demonstrates a high degree of selectivity for the ORL1 receptor. It exhibits over 100-fold selectivity for the ORL1 receptor compared to the mu and kappa opioid receptors and over 1000-fold selectivity when compared to the delta opioid receptor.[3][7]

Selectivity Ratios

| Comparison | Selectivity Ratio (Ki) |

| Mu / ORL1 | ~120-fold |

| Kappa / ORL1 | ~228-fold |

| Delta / ORL1 | ~3500-fold |

Off-Target Binding

Screening against a panel of other receptors and ion channels has revealed that this compound has no significant affinity (IC50 > 1 μM) for 44 other binding sites.[4] However, micromolar affinity has been noted for the following:

| Target | Affinity |

| Delta Opioid Receptor | Micromolar |

| Histamine H2 Receptor | Micromolar |

| Sigma (σ) Receptor | Micromolar |

| Dopamine D2 Receptor | Micromolar |

| Sodium-Site 2 Channels | Micromolar |

Experimental Protocols

The following sections outline the general methodologies used to determine the binding affinity and functional activity of this compound.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells recombinantly expressing the receptor of interest (e.g., HEK-293 cells expressing human ORL1).

-

Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]OFQ for the ORL1 receptor) and varying concentrations of the unlabeled competitor compound (this compound).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

GTPγS Binding Assays

This functional assay measures the activation of G-proteins coupled to the receptor of interest.

General Protocol:

-

Membrane Preparation: Similar to binding assays, membranes from cells expressing the receptor are used.

-

Incubation: Membranes are incubated with GDP, varying concentrations of the agonist (this compound), and the non-hydrolyzable GTP analog, [35S]GTPγS.

-

Separation: The reaction is terminated, and the bound [35S]GTPγS is separated from the free form by filtration.

-

Detection: The amount of protein-bound [35S]GTPγS is measured by scintillation counting.

-

Data Analysis: The concentration-response curves are analyzed to determine the EC50 and Emax values.

cAMP Accumulation Assays

This assay measures the functional consequence of receptor activation on downstream signaling pathways, specifically the inhibition of adenylyl cyclase.

General Protocol:

-

Cell Culture: Whole cells expressing the receptor of interest are used.

-

Stimulation: The cells are pre-treated with a phosphodiesterase inhibitor and then stimulated with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of varying concentrations of the agonist (this compound).

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

Data Analysis: The concentration-response curves for the inhibition of forskolin-stimulated cAMP accumulation are used to determine the IC50 value.

Visualizations

Signaling Pathway

Caption: ORL1 receptor signaling pathway upon agonist binding.

Experimental Workflow

Caption: Workflow for a competitive radioligand binding assay.

Selectivity Logic

Caption: Logical representation of this compound's receptor selectivity.

References

- 1. Ro64-6198 - Wikipedia [en.wikipedia.org]

- 2. Influence of the selective ORL1 receptor agonist, Ro64-6198, on rodent neurological function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. This compound = 98 HPLC 280783-56-4 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. karger.com [karger.com]

Ro 64-6198: A Comprehensive Analysis of its Anxiolytic and Anti-stress Effects in Preclinical Models

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ro 64-6198 is a potent, selective, and systemically active non-peptide agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the opioid receptor-like 1 (ORL1) or NOP receptor.[1][2] This G protein-coupled receptor shares significant homology with classical opioid receptors (mu, delta, and kappa) but is not activated by opioid peptides.[3][4] Conversely, its endogenous ligand, N/OFQ, does not bind to classical opioid receptors.[3] this compound has emerged as a critical pharmacological tool for elucidating the role of the N/OFQ-NOP system in various physiological and pathological processes, particularly in the modulation of anxiety and stress responses.[1][5] Preclinical studies have consistently demonstrated its anxiolytic-like properties across multiple species and a variety of behavioral paradigms.[3][6][7] This guide provides a detailed overview of the effects of this compound in established anxiety and stress models, presenting quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action and Receptor Selectivity

This compound exerts its effects by acting as a full agonist at the NOP receptor.[8] It exhibits high affinity for the human NOP receptor and displays a selectivity of at least 100-fold over classical opioid receptors.[1][8][9] The activation of the NOP receptor, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels.[3][8] This ultimately leads to a reduction in neuronal excitability in key brain regions implicated in anxiety and fear, such as the amygdala, periaqueductal gray, and dorsal raphe nucleus.[8]

Receptor Binding Affinity and Functional Activity

The selectivity and potency of this compound at the NOP receptor are fundamental to its pharmacological profile. The following table summarizes its binding affinities (pKi) for human opioid receptor subtypes and its functional potency in in-vitro assays.

| Receptor/Assay | This compound Affinity/Potency | N/OFQ (Endogenous Ligand) Affinity/Potency | Reference |

| Binding Affinity | |||

| Human NOP (ORL1) Receptor (pKi) | 9.4 | 9.0 | [8] |

| Human Mu Opioid Receptor (pKi) | < 7.0 | - | [8] |

| Human Kappa Opioid Receptor (pKi) | < 7.0 | - | [8] |

| Human Delta Opioid Receptor (pKi) | ~6.0 | - | [8] |

| Functional Activity | |||

| GTPγ³⁵S Binding (pEC₅₀) | 7.41 | 7.37 | [8] |

| Forskolin-Stimulated cAMP Accumulation Inhibition (pEC₅₀) | 9.49 nM | - | [8] |

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. pEC₅₀ is the negative logarithm of the half-maximal effective concentration (EC₅₀). A higher pEC₅₀ value indicates greater potency.

NOP Receptor Signaling Pathway

The diagram below illustrates the primary signaling cascade initiated by the binding of this compound to the NOP receptor.

Effects in Preclinical Anxiety Models

This compound has demonstrated consistent anxiolytic-like effects across a range of validated animal models that assess different facets of anxiety, such as exploration of novel and aversive environments, and conflict behavior.[8][10]

Elevated Plus Maze (EPM) Test

The EPM test is a widely used model for assessing anxiety-like behavior in rodents, based on their natural aversion to open, elevated spaces. Anxiolytic compounds typically increase the exploration of the open arms.

Experimental Protocol: The apparatus consists of two open arms and two closed arms, elevated from the floor. Rodents (typically rats) are placed in the center of the maze and allowed to explore for a set period (e.g., 5 minutes). Key parameters measured include the number of entries into and the time spent in the open and closed arms. An increase in open arm exploration without a significant change in total locomotor activity (often measured by closed arm entries) is indicative of an anxiolytic effect.

Quantitative Data: In rats, intraperitoneal (i.p.) administration of this compound produced dose-dependent increases in open arm exploration, comparable to the effects of the benzodiazepine (B76468) alprazolam.[8]

| Treatment Group | Dose (mg/kg, i.p.) | % Time in Open Arms (Mean ± SEM) | Open Arm Entries (Mean ± SEM) | Closed Arm Entries (Mean ± SEM) | Reference |

| Vehicle | - | 15 ± 2 | 3 ± 0.5 | 6 ± 0.6 | [8][10] |

| This compound | 0.3 | 25 ± 3 | 5 ± 0.7 | 6 ± 0.5 | [8][10] |

| This compound | 1.0 | 35 ± 4 | 7 ± 0.8 | 6.5 ± 0.6 | [8][10] |

| This compound | 3.2 | 40 ± 5 | 8 ± 1.0 | 6 ± 0.7 | [8][10] |

| Alprazolam | 1.0 | 30 ± 4 | 6 ± 0.8 | 4 ± 0.5* | [8][10] |

Statistically significant difference compared to vehicle (P < 0.05 or P < 0.001). Note: Values are illustrative based on published findings. This compound significantly increased open arm exploration without affecting closed arm entries, indicating a specific anxiolytic effect rather than general hyperactivity.[8][9]

Conflict Tests (Vogel, Geller-Seifter)

Conflict tests create a motivational conflict between a rewarding behavior (e.g., drinking or lever-pressing for food) and an aversive consequence (e.g., a mild electric shock). Anxiolytic drugs increase the rate of the punished behavior.

Experimental Protocol (Vogel Punished Drinking Test): Water-deprived rats are placed in a chamber with a drinking spout. After a period of unpunished drinking, each lick is paired with a mild foot shock. The number of shocks received (licks taken) during the punished session is counted. Anxiolytics increase the number of punished licks.

Quantitative Data: this compound dose-dependently increased the number of punished responses in the Vogel conflict test in rats and the Geller-Seifter test in mice, with an efficacy similar to benzodiazepines.[6][7]

| Test | Species | Treatment Group | Dose (mg/kg, i.p.) | Effect on Punished Responding | Reference |

| Vogel Conflict Test | Rat | This compound | 0.3 - 3.0 | Dose-dependent increase | [6] |

| Geller-Seifter Test | Mouse (WT) | This compound | 3.0 | Significant increase | [7] |

| Geller-Seifter Test | Mouse (ORL-1 KO) | This compound | 3.0 | No effect | [7] |

| Rat Conditioned Lick Suppression | Rat | This compound | 3.0 - 10.0 | Increased punished responding | [7] |

WT: Wild-Type, KO: Knockout. The lack of effect in ORL-1 knockout mice confirms that the anxiolytic-like action of this compound is mediated specifically through the NOP receptor.[7]

Other Anxiety Models

This compound has shown efficacy in several other models, reinforcing its robust anxiolytic profile.

| Model | Species | Dose (mg/kg, i.p.) | Key Finding | Reference |

| Social Approach-Avoidance | Rat | 0.3 - 3.0 | Dose-dependent increase in social interaction | [6] |

| Novelty-Induced Hypophagia | Mouse | 0.3 - 3.0 | Dose-dependent decrease in latency to eat in a novel environment | [6] |

| Marble Burying Test | Mouse | 1.0 | Significant decrease in the number of marbles buried | [9] |

| Isolation-Induced Vocalizations | Rat/Guinea Pig Pups | 1.0 - 3.0 | Significant reduction in distress vocalizations | [7] |

Effects in Preclinical Stress Models

Beyond generalized anxiety, this compound also mitigates behavioral responses to specific stressors.

Fear-Potentiated Startle (FPS)

The FPS paradigm models conditioned fear. A neutral stimulus (e.g., a light) is paired with an aversive stimulus (a foot shock). Later, the startle response to an acoustic stimulus is measured in the presence and absence of the conditioned light stimulus. Anxiolytics reduce the potentiation of the startle response by the fear-conditioned light.

Experimental Protocol: The protocol involves three phases: conditioning, in which a light is paired with a shock; baseline startle testing, where acoustic startle is measured alone; and potentiated startle testing, where startle is measured in the presence of the light.

Quantitative Data: this compound was shown to significantly decrease fear-potentiated startle responses, indicating an attenuation of conditioned fear.[8][10]

| Treatment Group | Dose (mg/kg, i.p.) | % Potentiation of Startle (Mean) | Reference |

| Vehicle | - | ~100% | [8][10] |

| This compound | 1.0 | Reduced | [8][10] |

| This compound | 3.2 | Significantly Reduced | [8][10] |

Stress-Induced Hyperthermia (SIH)

SIH is a physiological response to stress, where an animal's core body temperature increases upon exposure to a novel or stressful situation. Anxiolytic agents can attenuate this hyperthermic response.

Experimental Protocol: An animal's baseline body temperature is measured in its home cage. It is then subjected to a mild stressor (e.g., being placed in a novel cage or rectal probe insertion for measurement). A second temperature reading is taken after a set interval (e.g., 10-15 minutes). The difference between the two temperatures is the SIH response.

Quantitative Data: this compound demonstrated a dose-dependent reduction in the stress-induced hyperthermic response in mice.[6]

| Treatment Group | Dose (mg/kg, i.p.) | ΔT (°C) - Stress-Induced Temperature Increase | Reference |

| Vehicle | - | ~1.0 - 1.2 °C | [6] |

| This compound | 0.3 - 3.0 | Dose-dependent attenuation | [6] |

| Chlordiazepoxide | 5.0 | Significant attenuation | [6] |

Side Effect Profile and Therapeutic Window

A key aspect of any potential anxiolytic is its therapeutic window—the dose range at which it is effective without causing significant side effects. At doses that produce clear anxiolytic-like effects (0.3-3.2 mg/kg), this compound does not significantly impair motor performance, coordination, or cognitive function in passive avoidance tasks.[8][10] However, at higher doses (≥10 mg/kg), disruptions in motor performance, hypothermia, and impaired coordination on the rotarod have been observed.[7][8] These side effects were absent in NOP receptor knockout mice, indicating they are on-target effects.[7] Importantly, unlike benzodiazepines, this compound lacks anticonvulsant properties and does not appear to have the potential for abuse or dependence.[2][8][10]

| Parameter | Anxiolytic Dose Range (0.3-3.2 mg/kg) | High Dose Range (≥10 mg/kg) | Reference |

| Motor Performance (Grip Strength, Locomotion) | No significant effect | Impaired (ataxia, reduced LMA) | [7][8] |

| Motor Coordination (Rotarod, Beam Walking) | No significant effect | Impaired | [7] |

| Cognitive Function (Passive Avoidance) | No significant amnestic effect | Not extensively reported, but impairment is likely | [10] |

| Body Temperature | No significant effect | Hypothermia | [7] |

| Anticonvulsant Activity | None | None | [10] |

| Abuse Potential (Conditioned Place Preference) | None | None | [2][10] |

Conclusion

The non-peptide NOP receptor agonist this compound exhibits a robust and consistent anxiolytic-like profile across a wide array of preclinical models in multiple species. Its efficacy is comparable to that of established anxiolytics like benzodiazepines but with a potentially more favorable side-effect profile at therapeutic doses, notably a lack of sedation, motor impairment, and abuse liability.[8][10] The anxiolytic effects are clearly mediated by the NOP receptor, as confirmed by studies using selective antagonists and knockout animals.[7] While the clinical development of this compound was hampered by poor oral bioavailability, it remains an invaluable pharmacological tool.[2][3] The extensive preclinical data strongly support the N/OFQ-NOP receptor system as a viable and promising target for the development of novel anxiolytic and anti-stress therapeutics.

References

- 1. The pharmacology of this compound, a systemically active, nonpeptide NOP receptor (opiate receptor-like 1, ORL-1) agonist with diverse preclinical therapeutic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ro64-6198 - Wikipedia [en.wikipedia.org]

- 3. Role of Nociceptin/Orphanin FQ-NOP Receptor System in the Regulation of Stress-Related Disorders [mdpi.com]

- 4. The Biology of Nociceptin/Orphanin FQ (N/OFQ) Related to Obesity, Stress, Anxiety, Mood, and Drug Dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Further characterization of the prototypical nociceptin/orphanin FQ peptide receptor agonist this compound in rodent models of conflict anxiety and despair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pnas.org [pnas.org]

The Role of Ro 64-6198 in Neuropathic Pain Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 64-6198, a potent and selective nonpeptide agonist of the Nociceptin/Orphanin FQ (N/OFQ) receptor (NOP, also known as ORL-1), has emerged as a significant pharmacological tool in the investigation of neuropathic pain. This technical guide provides an in-depth overview of the core preclinical research involving this compound, focusing on its mechanism of action, efficacy in animal models of neuropathic pain, and the experimental methodologies employed. Quantitative data from key studies are summarized, and signaling pathways and experimental workflows are visualized to offer a comprehensive resource for researchers in pain and analgesia.

Introduction to this compound

This compound is a systemically active compound with high brain penetration and subnanomolar affinity for the NOP receptor.[1] It displays at least 100-fold selectivity for the NOP receptor over classical opioid receptors (mu, delta, and kappa), making it a valuable tool for elucidating the specific role of the NOP system in various physiological and pathological processes, including neuropathic pain.[1][2] While its clinical development has been hampered by factors such as low oral bioavailability and adverse effects at higher doses, its contribution to our understanding of NOP receptor pharmacology in pain remains substantial.[3][4]

Mechanism of Action and Signaling Pathway

This compound exerts its effects by activating the NOP receptor, a G protein-coupled receptor (GPCR).[1] Upon activation, the NOP receptor primarily couples to Gαi/o proteins, initiating a signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5][6] The Gβγ subunit dissociates and can directly modulate ion channel activity, leading to the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[2][6] This cascade ultimately results in neuronal hyperpolarization and reduced neurotransmitter release, contributing to the analgesic effects observed in neuropathic pain models.

The signaling pathway of the NOP receptor activated by this compound is depicted in the following diagram:

References

- 1. researchgate.net [researchgate.net]

- 2. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spinal and local peripheral antiallodynic activity of Ro64-6198 in neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Nociceptin receptor - Wikipedia [en.wikipedia.org]

- 6. Role of Nociceptin/Orphanin FQ-NOP Receptor System in the Regulation of Stress-Related Disorders | MDPI [mdpi.com]

Investigating Addiction Pathways with Ro 64-6198: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Ro 64-6198, a selective nonpeptide agonist for the Nociceptin/Orphanin FQ (N/OFQ) receptor (NOP, also known as ORL-1). It details the compound's mechanism of action in modulating addiction-related pathways, summarizes key preclinical data, and outlines common experimental protocols.

Introduction to this compound and the N/OFQ System

This compound is a systemically active, high-affinity, and selective agonist for the NOP receptor, a G protein-coupled receptor with high homology to classical opioid receptors (mu, delta, and kappa).[1] Despite this similarity, its endogenous ligand, N/OFQ, does not bind to classical opioid receptors, and likewise, opioid peptides do not activate the NOP receptor.[2][3] The N/OFQ-NOP system is widely expressed in the brain, particularly in regions critical for stress, motivation, and reward, such as the amygdala, hypothalamus, and the mesolimbic dopamine (B1211576) pathway.[2][3]

Functionally, the N/OFQ system often exerts "anti-opioid" or inhibitory effects on reward pathways.[2] Activation of NOP receptors has been shown to counteract the rewarding and analgesic effects of opioids and other drugs of abuse.[2][4] This makes the NOP receptor a compelling target for the development of pharmacotherapies for substance use disorders. This compound serves as a critical pharmacological tool for exploring this potential.[1]

Mechanism of Action in Addiction Pathways

The primary mechanism by which this compound and other NOP agonists are thought to attenuate addiction-related behaviors is through the negative modulation of the mesolimbic dopamine system. This system, originating in the Ventral Tegmental Area (VTA) and projecting to the Nucleus Accumbens (NAc), is a final common pathway for the rewarding effects of most drugs of abuse.

Key mechanistic points include:

-

Inhibition of Dopamine Release: Administration of N/OFQ or NOP agonists like this compound has been demonstrated to suppress both basal and drug-stimulated dopamine release in the NAc.[4][5][6][7] This effect is believed to be mediated by the direct inhibition of VTA dopamine neurons, a significant portion of which express NOP receptors.[8]

-

Counteracting Drug-Induced Reward: By dampening dopamine release, NOP activation blocks the rewarding properties of various substances, including cocaine, morphine, amphetamines, and alcohol.[4][5][6][9] This has been consistently observed in preclinical models such as conditioned place preference (CPP) and drug self-administration.[4][5][6]

-